REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([CH:8]([CH2:14][N+:15]([O-])=O)[CH2:9][C:10](OC)=[O:11])=[CH:6][CH:5]=[CH:4][N:3]=1.[BH4-].[Na+]>CCO.[Ni](Cl)Cl>[F:1][C:2]1[C:7]([CH:8]2[CH2:14][NH:15][C:10](=[O:11])[CH2:9]2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
methyl 3-(2-fluoropyridin-3-yl)-4-nitrobutanoate
|
Quantity
|
0.991 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1C(CC(=O)OC)C[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.532 g
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature over 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous KH2PO4
|
Type
|
ADDITION
|
Details
|
diluted with water and EtOAc
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with EtOAc (6×)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (5% to 10% MeOH in DCM)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC=C1C1CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.932 mmol | |
AMOUNT: MASS | 0.168 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |